molecular formula C16H12BrN3O2 B4544480 [3-[(6-Bromoquinazolin-4-yl)amino]phenyl] acetate

[3-[(6-Bromoquinazolin-4-yl)amino]phenyl] acetate

Cat. No.: B4544480
M. Wt: 358.19 g/mol
InChI Key: XZVRQGVFYDZDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(6-Bromoquinazolin-4-yl)amino]phenyl] acetate: is a chemical compound that features a quinazoline ring substituted with a bromo group and an amino group, which is further connected to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[(6-Bromoquinazolin-4-yl)amino]phenyl] acetate typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and formamide, under acidic conditions.

    Amination: The amino group is introduced by reacting the bromoquinazoline with an amine, such as aniline, under basic conditions.

    Acetylation: Finally, the phenyl acetate moiety is attached through an esterification reaction using acetic anhydride and a catalyst like pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in a de-brominated product.

    Substitution: The bromo group can be substituted with various nucleophiles, such as thiols or amines, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: De-brominated product.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials with specific properties.

Biology and Medicine:

    Drug Development: Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.

Industry:

    Dye and Pigment Production: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of [3-[(6-Bromoquinazolin-4-yl)amino]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoquinazoline moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the phenyl acetate group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    6-Bromoquinazoline: Lacks the amino and phenyl acetate groups, making it less versatile in terms of chemical reactivity and applications.

    Phenyl Acetate: Lacks the quinazoline ring, limiting its potential in medicinal chemistry.

    Aminoquinazoline Derivatives: Similar in structure but may have different substituents, affecting their biological activity and chemical properties.

Uniqueness: [3-[(6-Bromoquinazolin-4-yl)amino]phenyl] acetate is unique due to the combination of the bromoquinazoline and phenyl acetate moieties, providing a balance of reactivity and stability. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

[3-[(6-bromoquinazolin-4-yl)amino]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c1-10(21)22-13-4-2-3-12(8-13)20-16-14-7-11(17)5-6-15(14)18-9-19-16/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVRQGVFYDZDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[(6-Bromoquinazolin-4-yl)amino]phenyl] acetate
Reactant of Route 2
Reactant of Route 2
[3-[(6-Bromoquinazolin-4-yl)amino]phenyl] acetate
Reactant of Route 3
Reactant of Route 3
[3-[(6-Bromoquinazolin-4-yl)amino]phenyl] acetate
Reactant of Route 4
Reactant of Route 4
[3-[(6-Bromoquinazolin-4-yl)amino]phenyl] acetate
Reactant of Route 5
Reactant of Route 5
[3-[(6-Bromoquinazolin-4-yl)amino]phenyl] acetate
Reactant of Route 6
[3-[(6-Bromoquinazolin-4-yl)amino]phenyl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.